Product packaging for N-Allyl-3-quinuclidinol(Cat. No.:CAS No. 113480-17-4)

N-Allyl-3-quinuclidinol

Cat. No.: B051156
CAS No.: 113480-17-4
M. Wt: 168.26 g/mol
InChI Key: USNHRGULVPUURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-3-quinuclidinol is a chemically significant compound that serves as a versatile chiral building block and ligand in advanced chemical research and development. This molecule features a quinuclidine core—a rigid, bicyclic, nitrogen-containing scaffold known for its defined three-dimensional structure—which is substituted at the 3-position with an allyl-alcohol functional group. The quinuclidine structure imparts significant steric and electronic influence, making it an excellent ligand for coordinating metal centers in catalytic reactions, particularly in asymmetric synthesis where the chiral center is crucial for inducing enantioselectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18NO+ B051156 N-Allyl-3-quinuclidinol CAS No. 113480-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113480-17-4

Molecular Formula

C10H18NO+

Molecular Weight

168.26 g/mol

IUPAC Name

1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C10H18NO/c1-2-5-11-6-3-9(4-7-11)10(12)8-11/h2,9-10,12H,1,3-8H2/q+1

InChI Key

USNHRGULVPUURO-UHFFFAOYSA-N

SMILES

C=CC[N+]12CCC(CC1)C(C2)O

Canonical SMILES

C=CC[N+]12CCC(CC1)C(C2)O

Synonyms

N,3-NAQ
N-allyl-3-quinuclidinol
N-allyl-3-quinuclidinol, (+-)-isomer
N-allyl-3-quinuclidinol, (R)-isomer
N-allyl-3-quinuclidinol, (S)-isome

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies for N Allyl 3 Quinuclidinol and Analogs

Stereo- and Regioselective Synthesis of the Quinuclidine (B89598) Core and its Functionalization

The quinuclidine framework, a bicyclic amine, is a key structural motif present in numerous biologically active compounds and natural products. tsijournals.com Its rigid structure provides a valuable scaffold in medicinal chemistry. The synthesis of functionalized quinuclidines, therefore, is an area of significant research interest.

Synthesis from 3-Quinuclidinone and Precursor Design Strategies

A primary and efficient route to 3-substituted quinuclidines commences with the commercially available 3-quinuclidinone. liverpool.ac.uk This ketone serves as a versatile starting point for a variety of synthetic transformations. One established method for preparing the precursor, 3-quinuclidinone hydrochloride, involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.orgwikipedia.org The synthesis of this piperidine (B6355638) derivative can be achieved by alkylating ethyl isonicotinate (B8489971) with ethyl bromoacetate, followed by catalytic hydrogenation. orgsyn.org

Alternative strategies for constructing the quinuclidine core often rely on the cyclization of appropriately functionalized piperidine precursors. Common methods include conjugate addition, nucleophilic substitution, and intramolecular epoxide ring-opening. liverpool.ac.uk However, these approaches can be limited by the availability of the requisite piperidine starting materials, which may themselves require multi-step syntheses. liverpool.ac.uk

An industrially viable, solvent-free synthesis of racemic 3-quinuclidinol (B22445) has been developed, highlighting a greener approach to this key intermediate. tsijournals.com This process is significant as 3-(R)-quinuclidinol is a crucial building block for various pharmaceutical agents. tsijournals.com

Asymmetric Synthesis of Enantiopure 3-Quinuclidinol Isomers

The development of methods to produce enantiomerically pure (R)- and (S)-3-quinuclidinol is of paramount importance, as the biological activity of many chiral compounds is enantiomer-dependent. Both biocatalytic and chemical asymmetric methods have been extensively explored to achieve this goal.

Biocatalytic reduction of 3-quinuclidinone has emerged as a highly effective and environmentally sustainable method for producing chiral 3-quinuclidinol. googleapis.com These processes often exhibit high enantioselectivity and can be performed under mild conditions.

A variety of microorganisms and their isolated enzymes have been identified for their ability to asymmetrically reduce 3-quinuclidinone. For instance, 3-quinuclidinone reductase from Rhodotorula rubra has been isolated and utilized for the stereoselective synthesis of (R)-3-quinuclidinol. researchgate.netnih.gov This enzyme, which requires NADPH as a cofactor, yields the (R)-enantiomer with an enantiomeric excess (ee) of over 99.9%. researchgate.netnih.gov To address the cost associated with the cofactor, co-expression systems have been developed. For example, Escherichia coli cells co-expressing both the 3-quinuclidinone reductase from R. rubra and glucose dehydrogenase (for cofactor regeneration) have been used to convert 3-quinuclidinone to (R)-3-quinuclidinol with high yield and enantioselectivity. nih.gov

Similarly, reductases from Microbacterium luteolum (QNR and bacC) have been shown to produce optically pure (R)-(-)-3-quinuclidinol. mdpi.comnih.gov These NADH-dependent enzymes have been co-expressed in E. coli with an alcohol dehydrogenase from Leifsonia sp. (LSADH) to facilitate in-situ cofactor regeneration, achieving a 100% conversion yield to (R)-3-quinuclidinol with an optical purity of >99.9%. mdpi.comnih.gov

More recently, a novel and robust 3-quinuclidinone reductase from Kaistia algarum (KaKR) has been identified. jiangnan.edu.cn This enzyme exhibits high activity and enantioselectivity, and can tolerate high substrate concentrations. jiangnan.edu.cn A ketone reductase from Thermopolyspora flexuosa has been found to catalyze the reduction of 3-quinuclidinone to (S)-3-quinuclidinol, expanding the biocatalytic toolbox for accessing both enantiomers. jiangnan.edu.cn

Enzyme SourceProduct EnantiomerCofactorKey Features
Rhodotorula rubra(R)-3-quinuclidinolNADPH>99.9% ee. researchgate.netnih.gov
Microbacterium luteolum(R)-3-quinuclidinolNADHCo-expression with LSADH for cofactor regeneration. mdpi.comnih.gov
Kaistia granuli(R)-3-quinuclidinol-High thermal stability and conversion rate. figshare.com
Kaistia algarum(R)-3-quinuclidinolNADHHigh substrate tolerance and space-time yield. jiangnan.edu.cn
Thermopolyspora flexuosa(S)-3-quinuclidinol-Provides access to the (S)-enantiomer. jiangnan.edu.cn

In addition to biocatalysis, chemical methods for the asymmetric reduction of 3-quinuclidinone have been developed. These often involve the use of chiral catalysts. For example, a chiral ruthenium catalyst, RuXY-Diphosphine-bimaH, has been used for the asymmetric hydrogenation of 3-quinuclidinone to produce optically pure 3-quinuclidinol with a reaction yield of over 95% and an ee value exceeding 99%. google.com This method is advantageous due to its mild conditions, high yield, and enantioselectivity. google.com

Another approach involves the use of iridium(I)-catalyzed reductive activation of β,γ-unsaturated δ-lactams to generate reactive dienamine intermediates. nih.gov These intermediates can then undergo [4+2] cycloaddition reactions to form the isoquinuclidine core with high stereocontrol. nih.gov

Functionalization at C2 and C3 Positions of the Quinuclidine Ring

Functionalization of the quinuclidine ring at positions other than C3 is also a significant area of synthetic research. A methodology has been developed for the regioselective synthesis of 2,3-disubstituted quinuclidines. liverpool.ac.uk This is achieved by activating the α-protons to the quinuclidine nitrogen through the formation of N-oxides, allowing for the trapping of the resulting carbanions with various electrophiles. liverpool.ac.uk

Furthermore, the functionalization of the indole (B1671886) nucleus at the C2 and C3 positions can influence its reactivity in N-alkylation reactions. mdpi.com Electron-withdrawing groups at these positions can increase the acidity of the N-H bond, thereby improving reactivity. mdpi.com

N-Functionalization with Allyl Moieties

The introduction of an allyl group onto the nitrogen atom of the quinuclidine ring is a key step in the synthesis of N-allyl-3-quinuclidinol. This N-allylation is a type of allylic functionalization. Recent advancements in catalysis have provided various methods for allylic C-H functionalization, which can be adapted for N-functionalization. snnu.edu.cn

For instance, palladium(II) catalysis has been employed for the divergent synthesis of syn-1,2-aminoalcohol precursors from terminal olefins. nih.gov The choice of ligands and cocatalysts can direct the reaction towards either C-O or C-N bond formation. nih.gov While this specific example focuses on a different substrate, the principles of catalyst-controlled allylic functionalization are broadly applicable.

The direct N-allylation of indoles, another class of N-heterocycles, has been achieved through an O-acylation triggered γ-umpolung functionalization of electron-poor alkenyl sulfoxides. rsc.org This strategy generates an allylidenesulfonium intermediate that is subsequently trapped by the indole nitrogen. rsc.org Such innovative strategies for C-N bond formation could potentially be adapted for the N-allylation of 3-quinuclidinol.

N-Alkylation Reactions using Allyl Halides

The synthesis of this compound is typically achieved through the N-alkylation of 3-quinuclidinol, a tertiary amine, with an allyl halide. This reaction, a specific example of the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgwikipedia.org The general mechanism for this SN2 reaction involves the lone pair of electrons on the nitrogen atom of the quinuclidine ring attacking the electrophilic carbon of the allyl halide, displacing the halide ion.

The reactivity of the allyl halides in this reaction follows the typical trend for SN2 reactions, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The choice of solvent also plays a crucial role, with polar solvents being favored as they help to stabilize the transition state and the resulting quaternary ammonium salt. wikipedia.org

The reaction of 3-quinuclidinol with allyl bromide is a common method for the synthesis of this compound bromide. srce.hrsrce.hr Similarly, other substituted quinuclidines can be N-alkylated using various alkyl halides to produce a range of quaternary ammonium salts. For instance, 3-benzamidoquinuclidines have been reacted with p-methylbenzyl bromide and p-chlorobenzyl bromide to yield the corresponding N-quaternary salts. researchgate.net

Selective Synthesis of N-Allylated Tertiary Amines versus Quaternary Ammonium Salts

The N-alkylation of amines can sometimes lead to a mixture of products, including tertiary amines and quaternary ammonium salts. wikipedia.orgnowgonggirlscollege.co.in However, the reaction of a tertiary amine, such as 3-quinuclidinol, with an alkyl halide like allyl bromide, exclusively yields the quaternary ammonium salt because there are no protons on the nitrogen atom to be removed to form a tertiary amine. wikipedia.org

In the context of primary or secondary amines, controlling the degree of alkylation to selectively obtain the tertiary amine can be challenging, as the initially formed secondary or tertiary amine can further react with the alkylating agent. masterorganicchemistry.comdtic.mil Strategies to achieve selective mono-alkylation of primary or secondary amines often involve using a large excess of the amine or employing specific reaction conditions and reagents. nowgonggirlscollege.co.in However, for the synthesis of this compound, which starts from a tertiary amine, this issue of over-alkylation to form a mixture of products is not a concern. The reaction proceeds cleanly to the quaternary ammonium salt. wikipedia.org

The formation of the quaternary ammonium salt is a key feature in the design of various biologically active quinuclidine derivatives. The positive charge on the nitrogen atom is often crucial for their interaction with biological targets. nih.gov

Stereochemical Control in N-Allylation Processes

Since 3-quinuclidinol possesses a chiral center at the C3 position, the N-allylation process can be performed on either the racemic mixture or on the individual enantiomers. The stereochemistry at the C3 position of the quinuclidine ring is generally preserved during the N-allylation reaction.

The synthesis of enantiomerically pure (R)- and (S)-3-quinuclidinol can be achieved through various methods, including asymmetric reduction of 3-quinuclidinone using enzymes like 3-quinuclidinone reductase. nih.govuni-duesseldorf.de Once the desired enantiomer of 3-quinuclidinol is obtained, it can be subjected to N-allylation to produce the corresponding enantiomerically pure this compound quaternary salt.

Studies on the biological activity of this compound and its derivatives have shown that there is often a significant stereochemical preference. For example, the S(+)-isomer of this compound has been reported to be a much more potent inhibitor of high-affinity choline (B1196258) uptake than the R(-)-isomer. nih.gov This highlights the importance of stereochemical control in the synthesis of these compounds for pharmacological applications. The synthesis of specific stereoisomers allows for the investigation of the structure-activity relationship and the identification of the more active enantiomer. nih.gov

Synthesis of this compound Derivatives and Advanced Analogs

Design and Synthesis of N-Allyl Quaternary Ammonium Salts

The design and synthesis of N-allyl quaternary ammonium salts of 3-quinuclidinol are driven by the quest for compounds with specific biological activities. The quaternization of the nitrogen atom introduces a permanent positive charge, which can significantly influence the compound's interaction with biological targets. rsc.orgresearchgate.net

The synthesis of these salts is typically a straightforward N-alkylation reaction, as described previously. For example, reacting 3-quinuclidinol with an allyl halide, such as allyl bromide, in a suitable solvent like ethyl acetate (B1210297) or acetone, yields the corresponding N-allyl-3-quinuclidinolium bromide. srce.hrsrce.hr

A variety of N-allyl quaternary ammonium salts with different counter-ions can be prepared. While the initial synthesis often yields a halide salt, the anion can be exchanged through metathesis reactions. For instance, treatment of a chloride salt with potassium hexafluorophosphate (B91526) can yield the corresponding hexafluorophosphate salt. sci-hub.se The choice of the counter-ion can influence the physicochemical properties of the salt, such as its melting point and solubility. sci-hub.se

Below is a table summarizing the synthesis of some N-allyl quinuclidinium salts:

Reactant 1Reactant 2ProductReaction Type
3-QuinuclidinolAllyl BromideN-Allyl-3-quinuclidinolium BromideN-Alkylation
(R)-3-QuinuclidinolAllyl Iodide(R)-N-Allyl-3-quinuclidinolium IodideN-Alkylation
(S)-3-QuinuclidinolAllyl Chloride(S)-N-Allyl-3-quinuclidinolium ChlorideN-Alkylation

Carbamylated Quinuclidinium Derivatives (e.g., 3-Carbamyl-N-allylquinuclidinium bromide)

Carbamylated derivatives of this compound represent a class of compounds where the hydroxyl group at the 3-position is modified to a carbamate (B1207046) ester. One notable example is 3-carbamyl-N-allylquinuclidinium bromide (CAB). nih.gov

The synthesis of CAB involves a multi-step process starting from 3-quinuclidinol. First, the hydroxyl group is carbamylated, followed by the N-allylation of the quinuclidine nitrogen. The carbamylation can be achieved by reacting the alcohol with a carbamoyl (B1232498) chloride or an isocyanate. nih.gov The subsequent quaternization with an allyl halide yields the final carbamylated quinuclidinium derivative.

The introduction of the carbamyl group can significantly alter the pharmacological profile of the parent compound. For instance, CAB has been shown to be a reversible inhibitor of acetylcholinesterase (AChE), a property not prominent in this compound itself. nih.govresearchgate.net This dual functionality, combining AChE inhibition with the properties of the N-allylquinuclidinium scaffold, has been explored for potential therapeutic applications. nih.gov

The stereochemistry at the C3 position also plays a critical role in the activity of these carbamylated derivatives. The (R)-isomer of CAB has been found to be a more potent inhibitor of both AChE and high-affinity choline uptake compared to the (S)-isomer. nih.gov

Multi-substituted N-Allylquinuclidine Systems (e.g., 2,3- and α,α'-Difunctionalized Derivatives)

The synthesis of multi-substituted N-allylquinuclidine systems involves the introduction of functional groups at various positions on the quinuclidine ring, in addition to the N-allyl group. This allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties.

The functionalization of the quinuclidine ring can be achieved through various synthetic strategies. For instance, the synthesis of 2,3-disubstituted quinuclidines can be accomplished through multi-step sequences that allow for the regioselective introduction of substituents. liverpool.ac.uk One approach involves the formation of the quinuclidine N-oxide, which activates the α-protons for abstraction. The resulting carbanion can then be trapped with electrophiles to introduce substituents at the α-position. liverpool.ac.uk

The development of methods for the synthesis of α,α'-difunctionalized quinuclidine systems provides access to even more complex analogs. liverpool.ac.uk These advanced synthetic methodologies enable the creation of a diverse library of N-allylquinuclidine derivatives with multiple points of substitution, which is valuable for structure-activity relationship studies and the development of new therapeutic agents.

Unconventional Synthetic Pathways and Reaction Mechanisms

Domino reactions, also referred to as tandem or cascade reactions, represent a highly efficient strategy for constructing complex molecular architectures like the quinuclidine nucleus from simpler starting materials. mdpi.com These reactions involve multiple bond-forming events occurring in a single operation without the isolation of intermediates, which aligns with the principles of green chemistry by minimizing waste and improving atom economy. mdpi.com

One notable approach involves a domino reduction-reductive amination sequence. This strategy has been successfully applied to the ring closure of specific substrates to form angular tricyclic ring systems with high diastereoselectivity, yielding an all-cis product. mdpi.com The efficiency of such cyclizations can be pressure-dependent, with optimal pressures required to achieve the desired product in good yields. mdpi.com Another example is the use of ketene-initiated domino reactions to produce quinolizidinones, which are structurally related to the quinuclidine core. researchgate.net

Cascade cyclizations are also pivotal in the synthesis of intricate indole alkaloids containing the quinuclidine moiety. aablocks.com For instance, a photoredox-catalyzed radical cascade reaction can be employed to construct the quinuclidine ring in the synthesis of (+)-cinchonidine. aablocks.com These complex transformations can lead to the formation of multiple new bonds and stereocenters in a single, substrate-controlled step. aablocks.com Furthermore, domino reactions have been instrumental in the synthesis of quinoline (B57606) derivatives, which can be precursors or analogs of quinuclidine-containing compounds. rsc.org

The power of domino reactions is further highlighted in the enantioselective synthesis of complex natural products. For example, a three-component domino Michael/Michael/Mannich annulation has been developed for the asymmetric total synthesis of (+)-epiibogamine, which features an isoquinuclidine core. acs.org This key step constructs a complex scaffold with four new chiral centers in high yield and diastereoselectivity. acs.org

Reaction TypeKey FeaturesApplication Example
Domino Reduction-Reductive AminationHigh diastereoselectivity, pressure-dependent.Formation of angular tricyclic ring systems. mdpi.com
Ketene-Initiated Domino ReactionEfficient construction of quinolizidinone scaffolds.Synthesis of constrained mimetics of natural products. researchgate.net
Photoredox Radical CascadeFormation of multiple bonds and stereocenters.Synthesis of (+)-cinchonidine. aablocks.com
Three-Component Domino AnnulationAsymmetric synthesis, high stereocontrol.Total synthesis of (+)-epiibogamine. acs.org

Rearrangement reactions of allylic tertiary amine N-oxides, particularly the mdpi.comresearchgate.net-sigmatropic rearrangement (Meisenheimer rearrangement), provide a powerful method for the synthesis of functionalized alkaloids. liverpool.ac.ukliverpool.ac.uk This concerted, thermal isomerization converts a tertiary amine N-oxide into an N,N,O-trisubstituted hydroxylamine. liverpool.ac.uk The reaction proceeds through a five-membered cyclic transition state, which allows for the efficient transfer of chirality. liverpool.ac.uktandfonline.com

The formation of the requisite tertiary amine N-oxide is typically achieved through the oxidation of the parent tertiary amine using common oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). liverpool.ac.ukresearchgate.net The subsequent mdpi.comresearchgate.net-sigmatropic rearrangement is a key step in the synthesis of various allylic alcohol products. liverpool.ac.uk The mechanism is distinct from the researchgate.netresearchgate.net-rearrangement, which can occur for substituents other than allyl groups or at higher temperatures via a radical-mediated pathway. liverpool.ac.uk

Recent advancements have focused on developing milder conditions for these rearrangements. For instance, difluorocarbene-induced Stevens rearrangements of tertiary amines, which can proceed via researchgate.netresearchgate.net- or mdpi.comresearchgate.net-sigmatropic shifts, have been reported. nih.gov These methods avoid the harsh conditions, such as high temperatures and strong bases, that were traditionally required. nih.gov

Rearrangement TypeKey IntermediateKey Transformation
mdpi.comresearchgate.net-Sigmatropic (Meisenheimer)Allylic Tertiary Amine N-OxideN-oxide to O-allyl hydroxylamine. liverpool.ac.uk
researchgate.netresearchgate.net-SigmatropicTertiary Amine N-OxideRearrangement via a radical-mediated pathway. liverpool.ac.uk
Difluorocarbene-induced StevensDifluoromethyl ammonium ylide researchgate.netresearchgate.net- and mdpi.comresearchgate.net-rearrangements under mild conditions. nih.gov

Organocatalytic Processes:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of quinuclidine derivatives, often employing chiral amines derived from Cinchona alkaloids. researchgate.netmdpi.comnih.gov These catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding and Brønsted acid/base catalysis, to induce high levels of enantioselectivity. mdpi.comnih.gov

A prominent example is the Morita-Baylis-Hillman (MBH) reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene. researchgate.netorganic-chemistry.org Quinuclidine itself and its derivatives, such as 3-hydroxyquinuclidine, are effective nucleophilic catalysts for this reaction. organic-chemistry.orgresearchgate.net To overcome the often slow reaction rates, ionic liquid-supported quinuclidine catalysts have been developed, offering improved efficiency, easier product separation, and catalyst recyclability. organic-chemistry.orgecust.edu.cn These catalysts have shown broad applicability with various aldehydes and activated alkenes. organic-chemistry.org The Baylis-Hillman reaction can be part of a cascade sequence, for instance, an aza-Baylis-Hillman reaction followed by ring-closing metathesis and aromatization to synthesize substituted pyrroles. researchgate.net

Organocatalytic strategies have been successfully applied to the total synthesis of complex molecules like quinine (B1679958), which contains a quinuclidine core. researchgate.netresearchgate.net For example, a key step can be an organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation reaction to construct a chiral piperidine derivative with high enantiomeric excess. researchgate.netresearchgate.net

Transition Metal-Catalyzed Processes:

Palladium-catalyzed reactions are particularly valuable for constructing the quinuclidine ring system and its analogs. Pd-catalyzed carbocyclization reactions provide an efficient means to form cyclic structures. For instance, the Pd-catalyzed carbocyclization of alkynyl ketones can proceed through a carbopalladation pathway to yield alkylidene indanones. nih.gov

A notable application is the intramolecular palladium-mediated allylic alkylation, which has been used to construct the 3-vinyl-quinuclidine framework with excellent regio- and diastereoselectivity. acs.org This method relies on a ketone-enolate-stereocontrolled allylic alkylation. acs.org Furthermore, palladium-catalyzed cascade reactions, such as a carbonylative carbocyclization of enallenes, have been developed for the synthesis of complex natural products. nih.gov Highly selective olefin-assisted palladium-catalyzed oxidative carbocyclization has also been reported to afford cyclohexenes. rsc.org

More complex domino reactions involving palladium catalysis have been developed, such as an asymmetric Heck/carbocyclization/Suzuki reaction. chinesechemsoc.org This process enables the dearomatization of nonactivated naphthalenes and provides access to spirooxindoles with three stereogenic centers. chinesechemsoc.org

Catalysis TypeReaction ExampleKey Features
OrganocatalysisMorita-Baylis-Hillman ReactionC-C bond formation, use of quinuclidine catalysts. researchgate.netorganic-chemistry.org
OrganocatalysisAsymmetric CycloadditionEnantioselective synthesis of chiral piperidines. researchgate.netresearchgate.net
Pd-CatalysisIntramolecular Allylic AlkylationConstruction of 3-vinyl-quinuclidine ring. acs.org
Pd-CatalysisCarbonylative CarbocyclizationSynthesis of complex natural products. nih.gov
Pd-CatalysisDomino Heck/Carbocyclization/SuzukiAsymmetric synthesis of spirooxindoles. chinesechemsoc.org

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods are indispensable for elucidating the structural features of N-Allyl-3-quinuclidinol, offering detailed insights into its atomic connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the related compound 3-quinuclidinol (B22445), specific proton signals have been identified, which can be used as a reference for interpreting the spectrum of its N-allyl derivative. chemicalbook.com The introduction of the allyl group at the nitrogen atom would introduce characteristic signals in the vinyl region (typically 5-6 ppm) and for the allylic protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Although specific data for this compound is not readily available in the provided search results, data for related quinuclidine (B89598) derivatives shows distinct signals for the carbons of the bicyclic ring system. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial in definitively assigning the proton and carbon signals of this compound by revealing proton-proton and proton-carbon correlations, respectively. While specific 2D NMR data for this compound was not found, these methods are standard for the structural elucidation of complex organic molecules. google.com

Table 1: Representative ¹H NMR Data for a Quinuclidine Derivative

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-88.10 – 8.03m
H-117.57t7.4
H-10, H-127.46t7.7
H-35.11 – 4.98m
H-2ax3.36ddd14.6, 8.3, 1.7
H-2eq, H-4ax, H-4eq, H-8a, H-8b3.03 – 2.76m
H-52.16d3.1
H-6ax2.05 – 1.94m
H-7ax1.75qd9.5, 4.4
H-6eq1.67 – 1.59m
H-7eq1.53 – 1.41m

Data is for a related quinuclidine derivative and is provided for illustrative purposes. google.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation. edinst.com In the case of this compound, the FTIR spectrum would be expected to show characteristic absorption bands.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of C-H bonds in the quinuclidine ring and the allyl group.

C=C Stretch: A peak around 1640-1680 cm⁻¹ would be characteristic of the carbon-carbon double bond in the allyl group.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the 1000-1250 cm⁻¹ region.

C-O Stretch: A strong absorption band between 1050 and 1150 cm⁻¹ would correspond to the C-O stretching of the secondary alcohol.

While a specific FTIR spectrum for this compound is not provided, data for the parent compound, 3-quinuclidinol, is available and supports the expected positions of these functional group absorptions. nist.gov

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (alkane/alkene)2850-3000
C=C (alkene)1640-1680
C-N (tertiary amine)1000-1250
C-O (secondary alcohol)1050-1150

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₇NO), the exact mass can be calculated. The fragmentation pattern observed in the mass spectrum also offers valuable structural information. While specific HRMS data for this compound was not found, the mass spectrum of 3-quinuclidinol shows a molecular ion peak (M+) at m/z 127, corresponding to its molecular weight. nist.govnih.gov For this compound, the molecular ion peak would be expected at a higher m/z value, reflecting the addition of the allyl group.

X-ray Crystallography for Precise 3D Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hzdr.dewarwick.ac.ukcarleton.edu

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis of this compound or its crystalline derivatives would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and the absolute configuration of stereocenters. scielo.bruantwerpen.be While a crystal structure for this compound itself was not found, the crystal structure of (R)-(-)-quinuclidin-3-ol has been determined. researchgate.netnih.gov This analysis reveals the rigid bicyclic structure and the orientation of the hydroxyl group. Such data serves as a crucial foundation for understanding the stereochemistry of its derivatives.

Analysis of Conformational Preferences and Torsion Angles

The analysis of torsion angles from a crystal structure provides detailed insight into the molecule's preferred conformation in the solid state. imperial.ac.uk For the quinuclidine ring system, the bicyclic nature restricts conformational flexibility. However, the orientation of the N-allyl group and the C3-hydroxyl group relative to the ring system would be of significant interest. The study of related lactone systems using techniques like the Lanthanide Induced Shift (LIS) in NMR can also provide information about conformational equilibria in solution, which can be compared to the solid-state structure obtained from X-ray crystallography. rsc.org

Characterization of Intermolecular Interactions and Crystal Packing Motifs

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular interactions. In the case of this compound and its parent compound, 3-quinuclidinol, these interactions are crucial for understanding their physical properties and for the design of new materials.

The crystal structure of the parent molecule, (R)-(-)-quinuclidin-3-ol, reveals that hydrogen bonding is a dominant factor in its crystal packing. These hydrogen bonds link individual molecules into infinite chains that propagate along the c-axis of the crystal lattice. researchgate.net This fundamental interaction provides a template for how quinuclidinol-based structures self-assemble.

When 3-quinuclidinol derivatives are incorporated into more complex systems, such as hybrid organic-inorganic perovskites (OIHPs) or metal complexes, a richer variety of interactions emerges. In these materials, hydrogen bonding often works in synergy with other forces, such as halogen bonding. rsc.orgrhhz.net For instance, in hybrid perovskites synthesized with (R)-N-chloroethyl-3-quinuclidinol, the strength of halogen-halogen interactions can be systematically adjusted, which in turn influences the material's phase transition temperature. rhhz.net The crystal structure of ((R)-(−)-3-hydroxyquinuclidium)[FeCl₄] demonstrates the importance of both hydrogen and halogen bonding in arranging the polar structures to endow them with properties like ferroelectricity. rsc.org

Table 1: Intermolecular Interactions and Crystal Packing in Quinuclidinol Derivatives
Compound/SystemDominant Intermolecular InteractionsObserved Crystal Packing Motifs/FeaturesReference
(R)-(-)-Quinuclidin-3-olHydrogen Bonding (O-H···N)Formation of infinite chains along the c-axis. researchgate.net
((R)-(−)-3-hydroxyquinuclidium)[FeCl₄]Hydrogen Bonding, Halogen BondingSigma-hole packing; arrangement of polar structures leading to ferroelectricity. rsc.org
(R)-N-chloroethyl-3-quinuclidinol PerovskitesHydrogen Bonding, Halogen-Halogen InteractionsTunable crystal structures based on the strength of halogen bonds (Cl-Cl, Cl-Br, Cl-I). rhhz.net

Chromatographic Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect of quality control for chiral compounds. chromatographyonline.com For this compound and related substances, where the two enantiomers can have different biological activities, highly accurate and precise analytical methods are required. researchgate.net High-Performance Liquid Chromatography (HPLC) has become the most widely used and effective technique for the separation and quantification of enantiomers. americanpharmaceuticalreview.comyoutube.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs). csfarmacie.cz These phases create a chiral environment within the HPLC column, allowing for differential interaction with each enantiomer, which results in different retention times. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including quinuclidinol derivatives. researchgate.netgoogle.com

A validated normal-phase HPLC method has been developed for the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol. researchgate.netscispace.com This method utilizes a cellulose-based chiral column and an isocratic mobile phase, achieving excellent separation with a resolution greater than 11. researchgate.net The selection of the mobile phase, including the type of alcohol and the use of basic additives like diethylamine, is crucial for optimizing retention and enantioseparation. researchgate.netchromatographyonline.com The method demonstrates good linearity and sensitivity, allowing for the quantification of the undesired enantiomer at very low levels. scispace.com

Another approach involves a pre-column derivatization step, followed by separation on a chiral column. google.com For example, R/S-3-quinuclidinol can be derivatized and then separated on a Chiralpak IA column, which uses amylose-tris(3,5-dimethylphenylcarbamate) as the CSP. google.com This method also achieves baseline separation with high resolution, providing a robust tool for quality control. google.com

Table 2: HPLC Conditions for Enantiomeric Separation of Derivatized 3-Quinuclidinol
ParameterMethod 1: Separation of Benzoyl EstersMethod 2: Separation of p-Methoxybenzoyl Esters
Stationary PhaseChiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v)n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)
Flow RateNot specified in abstract1.0 mL/min
Detection (UV)230 nm255 nm
Column Temp.Not specified in abstract25°C
Retention Time (S-enantiomer)Not specifiedRetention time for R/S-p-methoxybenzoate derivative noted
Retention Time (R-enantiomer)Not specifiedRetention time for R/S-p-methoxybenzoate derivative noted
Resolution (Rs)> 11.4> 10
Reference researchgate.net google.com

Derivatization Strategies for Chiral Analysis

Derivatization is a technique used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard, non-chiral analytical methods like conventional HPLC or distinguished by techniques such as NMR spectroscopy. wikipedia.org This approach is particularly useful when direct chiral separation is difficult or when the parent compound lacks a suitable chromophore for UV detection. google.com

For this compound and its parent alcohol, the hydroxyl group is a prime site for derivatization. rsc.org A common strategy is esterification with a chiral or achiral carboxylic acid. google.comscispace.com The reaction of 3-quinuclidinol with an achiral derivatizing agent like benzoyl chloride converts the enantiomers into their corresponding benzoate (B1203000) esters. scispace.com These esters can then be separated on a chiral HPLC column, often with improved peak shape and detection sensitivity due to the introduction of the aromatic chromophore. google.com

Alternatively, a chiral derivatizing agent (CDA) can be used. wikipedia.org Agents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or Pirkle's alcohol react with the racemic alcohol to form a pair of diastereomeric esters. wikipedia.orgrsc.org These diastereomers can then be analyzed to determine the enantiomeric excess of the original sample. wikipedia.org For quinuclidinol, which is both an alcohol and a tertiary amine, derivatization can target either functional group. rsc.org

Table 3: Derivatizing Agents for Chiral Analysis of Quinuclidinols
Derivatizing AgentTypeReaction Site on QuinuclidinolPurposeReference
Benzoyl chlorideAchiralHydroxyl group (forms ester)Introduces chromophore; allows separation on chiral column. scispace.com
p-Methoxybenzoyl chlorideAchiralHydroxyl group (forms ester)Introduces chromophore; allows separation on chiral column. google.com
Mosher's acid (MTPA)Chiral (CDA)Hydroxyl group (forms diastereomeric esters)Allows quantification of enantiomers by NMR or achiral chromatography. wikipedia.orgrsc.org
Pirkle's alcoholChiral (CDA)Hydroxyl group (forms diastereomeric esters)Allows quantification of enantiomers by NMR or achiral chromatography. rsc.org

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Optical rotation and circular dichroism (CD) are powerful chiroptical techniques used to characterize chiral molecules and assign their absolute stereochemistry. rsc.org

Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. libretexts.org The specific rotation, [α], is a characteristic physical property of an enantiomer. For example, the reported specific optical rotation for (R)-(−)-3-Quinuclidinol is [α]D = -34.4° (at 25°C), while another source reports a range of -43° to -46° (at 20°C). rsc.orgthermofisher.com This value confirms the chirality of the molecule and can be used to determine the enantiomeric excess (ee) or optical purity of a sample. libretexts.org Quaternary ammonium (B1175870) salts derived from chiral quinuclidinol have been shown to exhibit large specific optical rotation values. sci-hub.se

Table 4: Reported Specific Optical Rotation Values for Quinuclidinol Derivatives
CompoundSpecific Rotation [α]ConditionsReference
(R)-(−)-3-Quinuclidinol-34.4°25°C rsc.org
(R)-(−)-3-Quinuclidinol-43° to -46°20°C, 589 nm (c=3, 1 N HCl) thermofisher.com
((R)-(−)-3-hydroxyquinuclidium)[FeCl₄]-20.0°25°C rsc.org

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.orgunipi.it An ECD (Electronic Circular Dichroism) spectrum provides information about the electronic states and the three-dimensional structure of the molecule. rsc.org The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the spatial arrangement of atoms around the chromophore. unipi.it By comparing experimentally measured CD spectra with those predicted by theoretical calculations or with spectra of known compounds, the absolute configuration of a chiral center can be unequivocally assigned. The chiroptical properties of materials incorporating R/S-3-quinuclidinol as a chiral ligand have been investigated, demonstrating the utility of these techniques in understanding structure-property relationships in advanced materials. rsc.orgacs.org

Based on a comprehensive search of available scientific literature, there is currently no specific published research focused on the computational and theoretical chemistry of the compound "this compound" that aligns with the detailed outline provided.

While computational and theoretical studies exist for the parent compound, 3-quinuclidinol, and for other molecules containing allyl groups or the quinuclidine core, the explicit data and detailed findings requested for this compound itself are not available. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound.

Computational and Theoretical Chemistry of N Allyl 3 Quinuclidinol

Crystal Structure Prediction Methodologies

CSP methodologies typically involve a multi-step process that begins with the generation of a multitude of plausible crystal packing arrangements, followed by an energetic ranking to identify the most stable structures.

Key Methodological Steps:

Conformational Analysis: The first step involves a thorough exploration of the conformational landscape of the N-Allyl-3-quinuclidinol molecule. The flexible N-allyl group can adopt various orientations relative to the rigid quinuclidine (B89598) cage. Quantum mechanics (QM) methods are often employed to accurately determine the geometries and relative energies of different conformers.

Crystal Packing Generation: A vast number of potential crystal structures are then generated by arranging the low-energy conformers in different crystallographic space groups. This is often achieved using algorithms that explore possible packing arrangements based on symmetry and density considerations.

Energy Ranking and Refinement: The generated crystal structures are subsequently ranked based on their lattice energies. This is a critical step where the accuracy of the force field or quantum mechanical method used is paramount. Initial rankings are often performed using computationally less expensive molecular mechanics (MM) force fields, followed by refinement of the most promising candidates using more accurate and computationally intensive density functional theory (DFT) calculations, often incorporating dispersion corrections (DFT-D) to properly account for van der Waals interactions.

Table 1: Overview of Crystal Structure Prediction Methodologies

Methodology Description Application to this compound
Molecular Mechanics (MM) Utilizes classical force fields to rapidly calculate the potential energy of a system.Suitable for initial screening of a large number of potential crystal structures.
Quantum Mechanics (QM) Employs the principles of quantum physics to provide a more accurate description of molecular electronic structure and energies.Used for refining the geometries and energies of the most promising crystal structures identified by MM methods.
Hybrid QM/MM Combines the accuracy of QM for a critical part of the system (e.g., the molecule itself) with the efficiency of MM for the surrounding environment (e.g., the crystal lattice).Offers a balance between accuracy and computational cost for refining crystal structure predictions.
Density Functional Theory with Dispersion Corrections (DFT-D) A class of QM methods that has shown high accuracy in predicting the lattice energies of molecular crystals by accounting for long-range electron correlation.Considered a gold standard for the final energy ranking of predicted crystal structures.

Structure-Based Design Principles for this compound Analogs

The design of analogs of this compound is guided by structure-based principles aimed at optimizing its interaction with biological targets. This process heavily relies on computational techniques such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. While specific studies on this compound are limited, the principles derived from research on related quinuclidine and quinoline (B57606) derivatives offer valuable guidance.

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For quinuclidinol derivatives, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the hydroxyl group).

A hydrogen bond donor (the hydroxyl group).

A hydrophobic region (the quinuclidine cage).

A positive ionizable feature (the tertiary nitrogen atom).

Pharmacophore models can be generated based on a set of known active molecules and then used to virtually screen large compound libraries to identify new potential analogs.

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR studies aim to establish a quantitative relationship between the 3D properties of a series of molecules and their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models generate contour maps that highlight regions in space where modifications to the molecule are likely to increase or decrease its activity. For this compound analogs, 3D-QSAR studies could reveal:

Steric and Electrostatic Fields: Contour maps would indicate where bulky substituents might enhance or hinder binding and where positive or negative electrostatic potentials are favorable.

Hydrophobic and Hydrogen Bonding Fields: These maps would identify regions where hydrophobic groups or hydrogen bond donors/acceptors could be introduced to improve interactions with the target.

Studies on related quinoline and tetrahydroquinoline derivatives have successfully employed 3D-QSAR to design more potent inhibitors of various enzymes. koreascience.krnih.gov These studies demonstrate the power of this approach in guiding the rational design of new analogs.

Table 2: Key Principles for the Design of this compound Analogs

Design Principle Rationale Computational Approach Potential Modification on this compound
Modification of the N-substituent The nature and size of the substituent on the quinuclidine nitrogen can significantly influence binding affinity and selectivity.Molecular Docking, 3D-QSARIntroduction of different alkyl or aryl groups in place of the allyl group to explore steric and electronic effects.
Substitution on the Quinuclidine Ring Introducing substituents on the carbon framework of the quinuclidine core can modulate the molecule's shape, lipophilicity, and interaction with the target.Pharmacophore Modeling, Molecular DockingAddition of small alkyl or halogen groups to probe for additional binding pockets.
Modification of the Hydroxyl Group The hydroxyl group is a key interaction point. Its replacement or modification can alter hydrogen bonding capabilities.Molecular Docking, Free Energy CalculationsEsterification or etherification of the hydroxyl group to explore the impact on binding.
Introduction of Additional Functional Groups Appending other functional groups can introduce new interaction points with the biological target.Fragment-Based Drug Design, Virtual ScreeningAddition of aromatic rings or other hydrogen bonding moieties to the N-allyl chain.

By integrating these computational and theoretical approaches, researchers can systematically explore the chemical space around the this compound scaffold to design and synthesize novel analogs with potentially enhanced and more specific biological activities.

In Vitro Biological and Pharmacological Research Insights

Enzymatic Inhibition and Modulation Studies

High-Affinity Choline (B1196258) Uptake (HAChU) Inhibition Mechanisms of N-Allyl-3-quinuclidinol

This compound has been identified as a potent and specific inhibitor of the high-affinity choline uptake (HAChU) system. nih.gov This transport mechanism is crucial for the uptake of choline into cholinergic neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov

Research demonstrates that this compound exhibits a noncompetitive type of inhibition on the HAChU transporter. nih.gov This is in contrast to other derivatives like N-methyl-3-quinuclidinol, which act as competitive inhibitors. nih.gov The substitution at the nitrogen (N-functional group) not only influences the potency of inhibition but also alters the mechanism by which it occurs. nih.gov

The inhibitory activity is also stereoselective. The S(+)-isomer of this compound is a significantly more potent inhibitor of HAChU than its corresponding R(-)-isomer, showing approximately 100-fold greater activity. nih.gov

CompoundTargetInhibition Value (IC50)
This compoundHAChU0.9 µM
S(+)-N-Allyl-3-quinuclidinolHAChU0.1 µM
R(-)-N-Allyl-3-quinuclidinolHAChU10 µM
This compoundSodium-Independent Choline Transport680 µM

Presynaptic Acetylcholine Synthesis Pathway Disruption

By inhibiting the HAChU system, this compound directly disrupts the presynaptic acetylcholine synthesis pathway at its initial stage. Since the transport of choline into the neuron is the primary bottleneck for ACh production, blocking this step effectively reduces the amount of substrate available for the enzyme choline acetyltransferase (ChAT).

Notably, studies have shown that this compound is a poor inhibitor of choline acetyltransferase itself, with a high inhibition constant (Ki) of 200 µM. nih.gov This indicates that its primary mechanism for disrupting ACh synthesis is the specific blockade of the choline transporter, rather than direct interference with the subsequent enzymatic acetylation of choline.

Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition/Reactivation by Derivatives

While data on this compound itself is limited in this area, research into related N-alkyl quaternary quinuclidine (B89598) derivatives demonstrates that the quinuclidine core is a viable scaffold for cholinesterase inhibition. A study profiling 14 such derivatives found that all tested compounds inhibited both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the micromolar range. nih.gov

The inhibition potency of these derivatives varies, with Ki values ranging from 0.26 to 156.2 μM. nih.gov Bisquaternary derivatives, which feature two quinuclidine cores connected by a linker, were identified as having the highest potency against both AChE and BChE. nih.gov Furthermore, it has been suggested that oxime-bearing N-alkyl quaternary quinuclidine analogs could be explored as potential reactivators for cholinesterases that have been irreversibly inhibited by organophosphorus compounds. nih.gov

Interactions with Serine Proteases (e.g., Trypsin) by Quaternary Ammonium (B1175870) Derivatives

The interaction of quaternary ammonium derivatives of quinuclidine with serine proteases has been investigated. One study explored the potential for 3-amidoquinuclidine quaternary ammonium compounds to bind to the active site of trypsin, a key serine protease. The findings suggest that these compounds could act as potential substrates for protease degradation. This enzymatic digestion represents a possible method of degradation for amide-bond-containing quinuclidine derivatives.

Receptor Binding and Ligand-Target Interactions

Muscarinic Receptor Subtype Binding Affinity and Selectivity (e.g., M2 vs M3)

The quinuclidinyl structure is a core component of several well-known muscarinic receptor antagonists, such as quinuclidinyl benzilate (QNB). nih.govnih.gov These antagonists bind with high affinity to muscarinic receptors. However, specific quantitative data detailing the binding affinity and selectivity of this compound for individual muscarinic receptor subtypes, such as M2 versus M3, are not extensively detailed in the currently available scientific literature. While structure-activity relationship studies have been performed on various quinuclidinol derivatives to assess their muscarinic receptor affinity, specific values for the N-allyl variant are not provided in the reviewed sources. nih.govnih.govebi.ac.uk

Quantitative Receptor Binding Assays using Radiolabeled Analogs

Quantitative receptor binding assays are a cornerstone of pharmacology, enabling the determination of a ligand's affinity for a specific receptor. These assays utilize a radiolabeled compound (a radioligand) that is known to bind to the target receptor. By measuring how effectively a non-labeled compound, such as this compound, competes with and displaces the radioligand, researchers can calculate its binding affinity, typically expressed as the inhibition constant (Ki).

While specific radioligand binding studies detailing the Ki value for this compound are not extensively documented in publicly available literature, the principles of such assays are well-established through research on analogous quinuclidine-based compounds targeting various receptors. For instance, studies on derivatives of 3-quinuclidinyl benzilate are frequently used to characterize muscarinic acetylcholine receptors. nih.govebi.ac.uk Similarly, novel quinuclidine analogs have been evaluated for their affinity to nicotinic acetylcholine receptors (nAChRs) using radioligands like [125I]-epibatidine. nih.gov

The general methodology involves incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of a specific radioligand. Increasing concentrations of the unlabeled competitor drug are added, and the amount of radioligand bound to the receptor is measured. The resulting data is used to generate a competition curve, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

For example, in the characterization of ligands for the α4β2 nAChR, competitive binding assays have been used to determine the Ki values for various nicotinic compounds, revealing high-affinity interactions in the nanomolar range. nih.govosti.gov

Table 1: Example Ki Values for Nicotinic Ligands at α4β2 Receptors Determined by Radioligand Assay This table illustrates typical data obtained from such assays for related compounds, not this compound itself.

CompoundReceptorRadioligandKi (nM)Source
Nicotineα4β2 nAChR[125I]-Epibatidine0.94 nih.gov
Nifeneα4β2 nAChR[125I]-Epibatidine0.31 nih.gov
2-FAα4β2 nAChR[125I]-Epibatidine0.071 nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. By systematically modifying functional groups on a parent compound, medicinal chemists can identify which parts of the molecule are critical for its interaction with a biological target.

The nitrogen atom of the quinuclidine ring is a key site for chemical modification. Altering the substituent on this nitrogen can significantly impact the compound's pharmacological properties, including its binding affinity and efficacy. Research on 3-quinuclidinol (B22445) analogs has shown that the size and nature of the N-functional group are critical determinants of activity.

For instance, one study highlighted that increasing the size of the N-functional group on the 3-quinuclidinol core from a methyl group to an allyl group resulted in a notable increase in inhibitory activity. This suggests that the target receptor may have a binding pocket that can accommodate the slightly larger, unsaturated allyl group, potentially forming more favorable interactions. While comprehensive SAR data tables for a wide range of N-substituents on the 3-quinuclidinol scaffold are limited, the principle holds that modifications at this position are a valid strategy for optimizing biological activity. nih.govnih.gov

The 3-quinuclidinol scaffold contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-Allyl-3-quinuclidinol and (S)-N-Allyl-3-quinuclidinol. Stereochemistry often plays a profound role in pharmacology, as biological targets like receptors are themselves chiral and may interact differently with each enantiomer.

Studies on closely related quinuclidine derivatives have demonstrated the critical importance of the C3 stereochemistry for receptor selectivity. For example, research on a series of quinuclidine anti-1,2,3-triazole derivatives revealed that the stereochemistry at this position dictates selectivity between different nicotinic acetylcholine receptor (nAChR) subtypes. In that study, the (R)-enantiomers showed significant selectivity for the α7 nAChR subtype, whereas the (S)-enantiomers preferentially bound to the α3β4 subtype. This enantioselective binding highlights that the spatial arrangement of the substituent at the C3 position is a key factor in aligning the ligand correctly within the receptor's binding site.

Table 2: Example of Enantiomer Selectivity in Quinuclidine Analogs for nAChR Subtypes This table demonstrates the principle of stereochemical influence using data from analogous compounds.

Compound SeriesEnantiomerPreferred Receptor SubtypeSelectivity Factor (vs. other subtypes)
Quinuclidine anti-1,2,3-triazoles(R)-enantiomersα73 to 33-fold over α3β4
(S)-enantiomersα3β45 to 294-fold over α7

This stark difference in receptor preference between enantiomers underscores that the three-dimensional structure of this compound is a crucial determinant of its biological activity and receptor binding profile.

Investigation of Antimicrobial Mechanisms for N-Allyl Quaternary Ammonium Compounds

When the nitrogen of this compound is further alkylated, it forms a quaternary ammonium compound (QAC). QACs are a well-known class of antimicrobial agents. However, the antimicrobial efficacy of QACs is critically dependent on their structure, particularly the presence of a long alkyl chain that imparts amphiphilic character. The following sections discuss the structure-function and mechanistic principles of quinuclidine-derived QACs, which are typically studied with long N-alkyl chains rather than an N-allyl group.

The antimicrobial activity of QACs is governed by their amphiphilic nature, consisting of a positively charged cationic head (the quaternary nitrogen) and a hydrophobic tail (typically a long alkyl chain). The quinuclidine core can serve as part of the cationic head.

The primary determinant of antimicrobial potency in this class is the length of the N-alkyl chain. Research on N-alkyl-3-hydroxyquinuclidinium bromides has shown a clear relationship between chain length and activity. nih.gov

Short Chains (e.g., C3): Compounds with short alkyl chains generally exhibit weak to no antimicrobial activity.

Optimal Chains (e.g., C12-C16): Activity increases significantly with chain length, peaking in the C12 to C16 range. These compounds possess the optimal hydrophobic-hydrophilic balance to effectively interact with and disrupt bacterial membranes.

Long Chains (e.g., >C16): As the chain becomes too long, a "cut-off" effect is often observed, where the aqueous solubility decreases and the molecule's ability to penetrate the cell wall may be hindered, leading to reduced activity.

This structure-function relationship demonstrates that for a quinuclidine-based QAC to be an effective antimicrobial, a long N-alkyl substituent is essential. An N-allyl group, being short, would not typically confer the necessary hydrophobicity for potent broad-spectrum antimicrobial action via the classical QAC mechanism.

The mechanism of action for antimicrobial QACs derived from quinuclidines is consistent with that of other cationic biocides. nih.gov The process begins with an electrostatic interaction between the positively charged quinuclidinium head and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Following this initial binding, the hydrophobic alkyl tail penetrates and inserts into the bacterial cytoplasmic membrane. This disrupts the lipid bilayer, compromising the membrane's structural integrity and function. The resulting leakage of essential intracellular components, such as ions (K+) and metabolites, and the dissipation of the proton motive force ultimately lead to cell death.

In addition to killing planktonic (free-floating) bacteria, many quinuclidine-derived QACs with appropriate alkyl chain lengths are effective at preventing the formation of biofilms. researchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.comnih.gov QACs can inhibit biofilm formation by interfering with the initial attachment of bacteria to surfaces. Some are also capable of eradicating pre-formed biofilms, although typically at higher concentrations than those required to kill planktonic cells. tuni.firesearchgate.net

Efflux Pump Substrate Activity and Mechanisms of Resistance Development

Further research is required to determine if this compound acts as a substrate for any bacterial efflux pumps and to understand any potential mechanisms of resistance that bacteria may develop against this compound.

Future Research Directions and Emerging Frontiers

Development of Green Chemistry Approaches for N-Allyl-3-quinuclidinol Synthesis

The chemical synthesis of this compound and its precursors is an area where green chemistry principles can be increasingly applied to enhance sustainability. Traditional synthesis methods for the core structure, racemic 3-quinuclidinol (B22445), have often involved significant quantities of hazardous solvents like toluene, benzene, and chloroform. tsijournals.comhakon-art.com Future research will likely focus on developing more environmentally benign and industrially viable synthesis routes.

Key areas of development include:

Solvent-Free or Aqueous Conditions: Research into solvent-free reaction conditions for the synthesis of the 3-quinuclidinol precursor has already shown promise. tsijournals.comhakon-art.com Extending these principles to the N-allylation step could significantly reduce volatile organic compound (VOC) emissions and simplify product isolation.

Biocatalysis: The use of whole-cell biocatalysts and specific enzymes, such as 3-quinuclidinone reductases, presents a highly efficient and stereospecific route to produce chiral precursors like (R)-3-quinuclidinol. frontiersin.orgresearchgate.net Future work could involve engineering enzymes for the direct N-allylation of 3-quinuclidinol or developing a one-pot biocatalytic cascade reaction from the quinuclidinone starting material. This approach avoids harsh reagents and elevated pressures often seen in traditional chemical reductions. frontiersin.org

Energy Efficiency: Microwave-assisted synthesis is another green technology that can reduce reaction times and energy consumption. unibo.it Applying this to the synthesis of this compound could lead to more rapid and efficient production.

Green Chemistry ApproachPotential AdvantageResearch Focus
Solvent-Free SynthesisReduced use of hazardous solvents, lower environmental impact, simplified purification. tsijournals.comhakon-art.comAdapting N-allylation reaction to solid-state or neat conditions.
BiocatalysisHigh stereoselectivity, mild reaction conditions (ambient temperature and pressure), reduced waste. frontiersin.orgresearchgate.netDiscovery or engineering of enzymes for N-allylation; development of whole-cell catalyst systems.
Microwave-Assisted SynthesisSignificant reduction in reaction times and energy usage. unibo.itOptimization of microwave protocols for key synthesis steps.
Continuous Flow ReactorsImproved safety, scalability, and process control. frontiersin.orgDesigning and implementing a continuous flow process for the complete synthesis.

Advanced Computational Design for this compound Analogs with Tailored Biological Selectivity

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with enhanced biological properties. Instead of relying solely on traditional synthesis and screening, in silico methods can predict the biological activity and selectivity of hypothetical molecules, thereby prioritizing synthetic efforts.

Future computational strategies will likely involve:

Structure-Based Virtual Screening: If the threedimensional structure of a biological target is known, docking simulations can be used to predict how different this compound analogs will bind. stonybrook.edu This allows for the virtual screening of large compound libraries to identify candidates with improved binding affinity and selectivity.

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of this compound, a pharmacophore model can be built. This model can then be used to design new molecules that retain these essential features while possessing different structural backbones, potentially leading to novel intellectual property and improved pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the potency of newly designed analogs before they are synthesized.

De Novo Design: Advanced algorithms can design entirely new molecules that fit the binding site of a target protein. researchgate.net This approach can lead to the discovery of highly innovative analogs with unique structures and properties.

Mechanistic Elucidation of Novel Pharmacological Target Interactions

While some pharmacological activities of quinuclidinol derivatives are known, a comprehensive understanding of the molecular targets of this compound is an emerging frontier. Future research will focus on identifying and validating novel protein interactions to uncover new therapeutic potentials.

Emerging techniques for this purpose include:

Chemical Proteomics and Photoaffinity Labeling: These methods use chemically modified versions of this compound as "bait" to capture its binding partners from cell lysates. For instance, incorporating a photosensitive group like a benzophenone (B1666685) allows for UV-light-induced covalent crosslinking to target proteins, which can then be identified using mass spectrometry. nih.gov

Label-Free Target Identification: To overcome the limitations of chemical modification, label-free methods are being developed. These techniques identify target proteins by observing changes in their stability or cellular location upon drug binding. nih.gov

Artificial Intelligence and Structural Biology: The integration of AI with structural biology techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution insights into how this compound and its analogs bind to their targets, revealing the precise molecular interactions that govern their pharmacological effects. nih.gov

Expanding the Scope of this compound in Catalysis and Materials Science

The unique structural features of the quinuclidine (B89598) core suggest that this compound could have applications beyond pharmacology, particularly in catalysis and materials science. The parent compound, 3-quinuclidinol, is already known to function as a nucleophilic catalyst in organic reactions. researchgate.net

Future research could explore:

Asymmetric Catalysis: The chiral nature of this compound makes it an attractive candidate for development as a ligand or catalyst in asymmetric synthesis, where the creation of a specific stereoisomer is desired.

Polymer Science: 3-quinuclidinol has been used in catalyst compositions for the production of polyurethane foams. google.com The N-allyl group introduces a reactive site that could be used for polymerization or for grafting the molecule onto polymer surfaces, potentially creating materials with novel catalytic or bioactive properties.

Photoredox Catalysis: Quinuclidine has been employed in photoredox catalysis. dtu.dk Investigating the electronic properties of this compound could reveal its potential as a catalyst or co-catalyst in light-driven chemical transformations.

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond a single-target view of pharmacology, systems biology offers a holistic approach to understanding the effects of this compound on complex biological networks. nih.gov This involves integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the compound's mechanism of action. drugtargetreview.com

Key aspects of this approach include:

Pathway Analysis: By measuring changes in gene expression or protein levels after treatment with this compound, researchers can identify entire biological pathways that are modulated by the compound. ki.se

Off-Target Effect Prediction: Systems biology models can help predict potential off-target effects, which is crucial for understanding the complete pharmacological profile of a compound and anticipating potential side effects. drugtargetreview.com

Biomarker Discovery: A systems-level understanding can facilitate the discovery of biomarkers that predict which individuals are most likely to respond to therapies based on this compound, paving the way for personalized medicine. nih.gov

Systems Biology PlatformType of Data GeneratedPotential Insight for this compound
Transcriptomics (e.g., RNA-Seq)Changes in gene expression across the genome.Identification of gene networks and cellular pathways affected by the compound. nih.gov
ProteomicsChanges in protein abundance and post-translational modifications.Direct identification of protein targets and downstream signaling effects. drugtargetreview.com
MetabolomicsChanges in the levels of small-molecule metabolites.Understanding the compound's impact on cellular metabolism.
Computational ModelingIntegration of multi-omics data into predictive models.Holistic view of drug action, prediction of off-target effects and resistance mechanisms. nih.govdrugtargetreview.com

High-Throughput Screening Methodologies for Rapid Identification of Structure-Activity Relationships

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds. drugtargetreview.com Applying HTS to libraries of this compound analogs is essential for efficiently mapping their structure-activity relationships (SAR).

Future HTS campaigns could involve:

Target-Based Screening: Assaying compound libraries against specific, isolated biological targets (e.g., enzymes, receptors) to identify potent and selective modulators. drugtargetreview.com

Phenotypic Screening: Using cell-based assays to screen for compounds that produce a desired physiological effect (e.g., inhibition of cancer cell growth), without a priori knowledge of the specific target. This can lead to the discovery of compounds with novel mechanisms of action.

High-Content Screening (HCS): An advanced form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. This provides a more detailed picture of a compound's effects on cell health and morphology.

Activity-Aware Clustering: Combining molecular similarity with bioactivity data allows for the intelligent clustering of screening hits, helping to prioritize chemotypes that have a clear and informative SAR for further optimization. nih.gov

The continued application of these advanced screening methodologies will accelerate the optimization of this compound analogs, transforming initial "hits" into highly refined lead compounds for a variety of potential applications. researchgate.net

Q & A

Basic: What are the standard synthetic routes for N-Allyl-3-quinuclidinol, and what key reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or alkylation of 3-quinuclidinol precursors. Key reaction conditions include:

  • Temperature: Controlled heating (e.g., 60–80°C) to optimize reaction kinetics without decomposition.
  • Solvent polarity: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
  • Catalyst use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve allylation efficiency.
    Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures ensures product isolation. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Advanced: How can researchers optimize enantiomeric purity in this compound synthesis for pharmacological studies?

Methodological Answer:
Enantiomeric purity is critical for structure-activity relationship studies. Strategies include:

  • Chiral catalysts: Use palladium complexes with chiral ligands (e.g., BINAP) for asymmetric allylation.
  • Enantioselective alkylation: Employ chiral auxiliaries or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Analytical validation: Confirm purity using chiral HPLC with columns like Chiralpak® IA/IB and circular dichroism (CD) spectroscopy.
    Refer to enantiomerically pure quinuclidine derivatives synthesized via analogous methods for procedural guidance .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with 3-quinuclidinol derivatives (e.g., chemical shifts for allyl protons: δ 5.2–5.8 ppm).
  • Mass Spectrometry (MS):
    • Electron Ionization (EI-MS): Validate molecular weight (e.g., m/z 169.22 for 3-quinuclidinol derivatives) using NIST reference spectra .
  • Infrared (IR) Spectroscopy:
    • Identify functional groups (e.g., hydroxyl stretch: ~3200–3600 cm⁻¹; C-O stretch: ~1050–1250 cm⁻¹).

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies may arise from:

  • Enantiomeric composition: Ensure enantiopure samples via chiral separation (see FAQ 2).
  • Assay conditions: Standardize in vitro protocols (e.g., pH, temperature, enzyme concentrations) for butyrylcholinesterase inhibition studies.
  • Data normalization: Use positive controls (e.g., donepezil) and report IC₅₀ values with 95% confidence intervals.
    Replicate studies under identical conditions and perform meta-analyses to identify outliers .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Eye protection: ANSI-approved safety goggles and face shields.
    • Gloves: Nitrile or neoprene gloves inspected for integrity pre-use.
  • Engineering controls: Conduct reactions in fume hoods with negative pressure.
  • First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets for quinuclidine derivatives (e.g., Quinuclidin-3-yl acetate protocols) .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Reference standards: Use certified 3-quinuclidinol (CAS 1619-34-7) for calibration curves.
  • Chromatographic validation:
    • HPLC/UPLC: Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and column temperatures.
    • System suitability tests: Assess precision (RSD <2%), accuracy (90–110% recovery), and linearity (R² >0.99).
  • Matrix effects: Perform spike-and-recovery experiments in biological fluids (e.g., plasma) using internal standards (e.g., deuterated analogs) .

Basic: What methodological approaches are recommended for literature reviews on this compound?

Methodological Answer:

  • Systematic reviews: Use PRISMA guidelines to screen databases (e.g., PubMed, SciFinder) with keywords like "quinuclidinol derivatives" and "allylation mechanisms."
  • Meta-analysis: Aggregate pharmacological data (e.g., IC₅₀ values) using tools like RevMan to assess heterogeneity via I² statistics.
  • Critical appraisal: Apply AMSTAR-2 criteria to evaluate study quality and bias .

Advanced: How should researchers design in vitro assays to evaluate the neuropharmacological potential of this compound?

Methodological Answer:

  • Enzyme inhibition assays:
    • Butyrylcholinesterase (BChE): Use Ellman’s method with DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure activity at 412 nm.
  • Cell-based assays:
    • Neuroprotection models: Expose SH-SY5Y cells to oxidative stress (e.g., H₂O₂) and assess viability via MTT assay.
  • Dose-response curves: Test 8–10 concentrations in triplicate and calculate EC₅₀ using GraphPad Prism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.